(2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
(2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-chloro-3,5-dimethyl-1H-pyrazole is formed by reacting hydrazine hydrate with 4-chloro-3,5-dimethyl-2,4-pentanedione under reflux conditions.
Introduction of the Bromophenyl Group: The next step involves the introduction of the 2-bromophenyl group. This can be achieved through a Friedel-Crafts acylation reaction, where 2-bromobenzoyl chloride is reacted with the pyrazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. These reactions can lead to the formation of various derivatives by replacing the halogen atoms with different nucleophiles.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, which can modify the oxidation state of the functional groups present in the molecule.
Coupling Reactions: The presence of the bromophenyl group makes the compound suitable for coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-bromophenyl)(4-chloro-3,5-dimethyl-1H-imidazol-1-yl)methanone: Similar structure but with an imidazole ring instead of a pyrazole ring.
(2-bromophenyl)(4-chloro-3,5-dimethyl-1H-triazol-1-yl)methanone: Contains a triazole ring instead of a pyrazole ring.
(2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyridin-1-yl)methanone: Features a pyridine ring in place of the pyrazole ring.
Uniqueness
The uniqueness of (2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and chlorine atoms, along with the pyrazole ring, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-bromophenyl)-(4-chloro-3,5-dimethylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c1-7-11(14)8(2)16(15-7)12(17)9-5-3-4-6-10(9)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCHJUDEAXBWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350143 |
Source
|
Record name | (2-Bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5910-57-6 |
Source
|
Record name | (2-Bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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